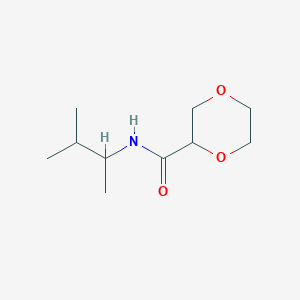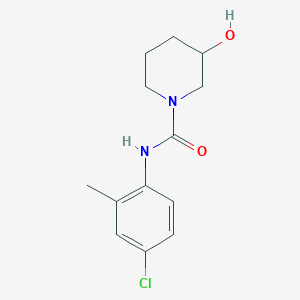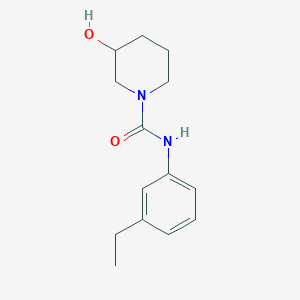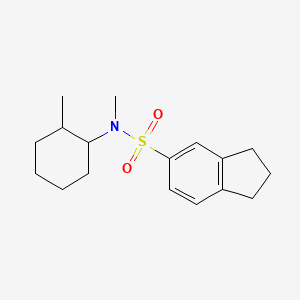
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of glucose tolerance and insulin sensitivity, and the inhibition of beta-amyloid plaque formation. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further research is needed to determine the optimal dosage and administration schedule for 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in different disease states.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research could be the optimization of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea's therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease. This could involve further studies on the compound's mechanism of action, as well as studies on optimal dosage and administration schedules.
Another area of research could be the development of new analogs of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea with improved pharmacokinetic properties and therapeutic potential. This could involve the synthesis and testing of new compounds based on the structure of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, with the goal of identifying compounds with improved efficacy and reduced toxicity.
Finally, further research is needed to determine the safety and efficacy of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in clinical trials. This could involve the development of new formulations of the compound, as well as studies on its safety and efficacy in different patient populations.
Synthesemethoden
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been the subject of extensive research in the field of medicinal chemistry, with a focus on its potential applications in the treatment of various diseases. One area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a potential anticancer agent. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in the treatment of diabetes. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can improve glucose tolerance and insulin sensitivity in animal models of diabetes, and may have potential as a therapeutic agent for the treatment of type 2 diabetes.
Finally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and may have potential as a therapeutic agent for the treatment of this disease.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-10(14)4-5-12(9)16-13(17)15-8-11-3-2-6-18-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFMCGGMBLHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
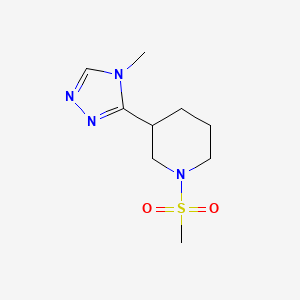
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
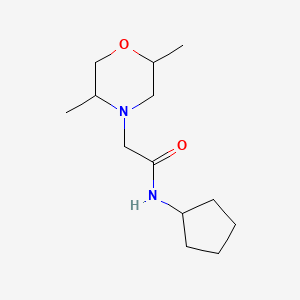
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
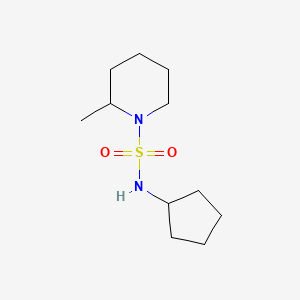
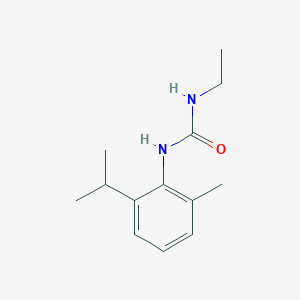
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

